molecular formula C29H20ClNO7 B11622413 Ethyl 4-[5-(3-chlorophenyl)-1',3',4,6-tetraoxo-1',3,3',3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-3-yl]benzoate

Ethyl 4-[5-(3-chlorophenyl)-1',3',4,6-tetraoxo-1',3,3',3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-3-yl]benzoate

Cat. No.: B11622413
M. Wt: 529.9 g/mol
InChI Key: RFWAFXINYQOYHJ-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate is a complex organic compound with a unique structure It features a spiro-fused system, which is a rare and interesting structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized using standard organic chemistry techniques. The key steps in the synthesis include the formation of the spiro-fused system and the introduction of the ethyl ester and chlorophenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the chlorophenyl group.

Scientific Research Applications

Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are investigating its potential as a bioactive molecule. It may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is being studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In materials science, the compound’s unique structure could be exploited for the development of new materials with specific properties, such as improved mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate can be compared with other spiro-fused compounds and chlorophenyl derivatives. Similar compounds include:

    Spiro[cyclohexane-1,2’-indene]: Another spiro-fused system with different substituents.

    3-Chlorophenyl derivatives: Compounds with the 3-chlorophenyl group but different core structures.

    Ethyl benzoates: Compounds with the ethyl benzoate moiety but different additional substituents.

The uniqueness of Ethyl 4-[5-(3-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-3-yl]benzoate lies in its specific combination of functional groups and the spiro-fused system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H20ClNO7

Molecular Weight

529.9 g/mol

IUPAC Name

ethyl 4-[5-(3-chlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1-yl]benzoate

InChI

InChI=1S/C29H20ClNO7/c1-2-37-28(36)16-12-10-15(11-13-16)23-21-22(27(35)31(26(21)34)18-7-5-6-17(30)14-18)29(38-23)24(32)19-8-3-4-9-20(19)25(29)33/h3-14,21-23H,2H2,1H3

InChI Key

RFWAFXINYQOYHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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